molecular formula C21H14ClF3N4O2 B10951588 N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10951588
M. Wt: 446.8 g/mol
InChI Key: XJSMJDHFUJWYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The chloro, fluoro, difluoromethyl, and methoxy groups are introduced through various substitution reactions.

    Amidation: The carboxamide group is formed by reacting the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Lacks the difluoromethyl group.

    N-(3-chloro-4-fluorophenyl)-7-(methyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: Contains a methyl group instead of difluoromethyl.

Uniqueness

The presence of the difluoromethyl group in N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide may confer unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H14ClF3N4O2

Molecular Weight

446.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C21H14ClF3N4O2/c1-31-13-5-2-11(3-6-13)17-9-18(19(24)25)29-20(28-17)14(10-26-29)21(30)27-12-4-7-16(23)15(22)8-12/h2-10,19H,1H3,(H,27,30)

InChI Key

XJSMJDHFUJWYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.